molecular formula C9H19N3O B13320919 3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one

3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one

Cat. No.: B13320919
M. Wt: 185.27 g/mol
InChI Key: RBDAFFDAVKQVGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one ( 1339865-99-4) is a synthetically produced organic compound with the molecular formula C9H19N3O and a molecular weight of 185.27 g/mol . It belongs to the piperidin-2-one chemical family, a scaffold of significant interest in medicinal chemistry and pharmaceutical research due to its prevalence in biologically active molecules . Piperidine derivatives are crucial building blocks for drug design and are present in more than twenty classes of pharmaceuticals, serving as key synthetic fragments for developing new therapeutic agents . The structure of this compound, featuring a piperidin-2-one core substituted with an amino group and a 2-(dimethylamino)ethyl chain, makes it a valuable intermediate for synthesizing more complex nitrogen-containing heterocycles . Its research applications include serving as a precursor in the synthesis of fused polycyclic systems, which are common structures in natural products and drugs . Furthermore, 3-amino-piperidine derivatives are recognized as important pharmacophores, with documented use in the preparation of xanthine-based compounds that act as potent dipeptidylpeptidase-IV (DPP-IV) inhibitors for investigating metabolic disorders . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. References 1. BLD Pharmatech Ltd. 2. Satyavan Sharma, Nitya Anand, Pharmacochemistry Library (1997). 3. International Journal of Molecular Sciences (2023). 4. US Patent US8119648B2.

Properties

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

3-amino-1-[2-(dimethylamino)ethyl]piperidin-2-one

InChI

InChI=1S/C9H19N3O/c1-11(2)6-7-12-5-3-4-8(10)9(12)13/h8H,3-7,10H2,1-2H3

InChI Key

RBDAFFDAVKQVGA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1CCCC(C1=O)N

Origin of Product

United States

Preparation Methods

Route via Piperidin-4-One Derivatives (Tetrahydropyridinylidene Salts)

Reference:

This method involves the reduction of tetrahydropyridinylidene salts (THPS) to generate piperidin-4-one intermediates, which can be further functionalized to introduce amino groups. The process proceeds as follows:

  • Preparation of tetrahydropyridinylidene salts: These salts are synthesized from suitable precursors such as tetrahydropyridines via quaternization.
  • Selective reduction: Using reducing agents like sodium borohydride or catalytic hydrogenation to convert the salts into piperidin-4-ones.
  • Functionalization: The keto group at position 2 can be converted into amino groups via reductive amination or nucleophilic substitution, followed by side-chain modifications to introduce the dimethylaminoethyl group.

Advantages: High regioselectivity and functional group tolerance.

Limitations: Multi-step process with potential for side reactions during reduction.

Direct Cyclization from D-Glutamic Acid Derivatives

Reference: ,

Recent advances have demonstrated the feasibility of one-pot synthesis for piperidine derivatives via multicomponent reactions:

  • Initial reaction: Combining aldehydes, amines, and isocyanides or other nucleophiles in the presence of catalysts such as acids or metal complexes.
  • Cyclization: Intramolecular cyclization occurs during the reaction, forming the piperidine ring.
  • Functionalization: Post-cyclization modifications introduce amino groups and side chains.

For example, the synthesis of derivatives involving (dichloro-5-fluoropyridin-3-yl)-3-oxopropanoates and subsequent amination steps exemplifies this strategy.

Advantages: Shorter reaction times, higher yields, and fewer purification steps.

Limitations: Less control over stereochemistry and regioselectivity.

Organometallic Cyclization and Rearrangement Strategies

Reference: ,

The synthesis of piperidines via aziridine rearrangements and palladium-catalyzed allylic amination provides alternative routes:

These methods are particularly useful for introducing substituents at specific positions with stereocontrol.

Specific Synthetic Pathways for ADPE

Based on the literature, the most promising and industrially feasible methods for synthesizing 3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one include:

Multi-Step Synthesis from D-Glutamic Acid (Preferred Method)

Stepwise Outline:

Step Reagents & Conditions Key Transformation Reference
1 D-Glutamic acid, SOCl₂, MeOH Esterification and Boc protection ,
2 Reduction with LiAlH₄ Conversion of ester to amino alcohol
3 Activation (e.g., chlorination) Hydroxyl activation
4 Intramolecular cyclization Piperidine ring formation
5 Deprotection & side-chain modification Introduction of amino and dimethylaminoethyl groups ,

Advantages: High stereocontrol, cost-effectiveness, scalability.

Functionalization for Side-Chain Introduction

  • Reductive amination: The amino group at position 3 can be selectively aminated using formaldehyde or methylamine derivatives.
  • Dimethylation: The aminoethyl side chain can be introduced via nucleophilic substitution with dimethylamine or through reductive methylation of primary amines.

Process Optimization and Industrial Considerations

  • Yield and Purity: The use of Boc protection and controlled reduction steps yields high purity intermediates.
  • Reaction Conditions: Mild temperatures (around 30°C) and inert atmospheres prevent racemization.
  • Cost Factors: Starting from inexpensive amino acids and utilizing catalytic processes enhance economic viability.
  • Environmental Impact: Use of green solvents (e.g., ethanol, ethyl acetate) and minimization of hazardous reagents are recommended.

Data Tables and In-Depth Findings

Synthesis Route Key Reagents Number of Steps Stereocontrol Yield Range Notes
From D-Glutamic Acid SOCl₂, Boc₂O, LiAlH₄ 5–6 High 85–99% Cost-effective, scalable
Aziridine Rearrangement Tri-n-butyltin hydride, AIBN 3–4 Moderate 60–80% Suitable for complex substitutions
Multicomponent Reaction Aldehydes, amines, catalysts 1–2 Low 70–90% Fast, less stereocontrol

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino and dimethylamino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituent Molecular Weight (g/mol) Activity/Application Source
3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one Piperidin-2-one 3-amino, 1-(dimethylaminoethyl) 185.27 Not specified
D1 (5-benzylidene-thiazolidinone) Thiazolidin-4-one 3-(dimethylaminoethyl), 5-benzylidene N/A* Antimicrobial
3-Amino-1-[2-(dimethylamino)ethyl]-3,4-dihydroquinolin-2(1H)-one Quinolin-2-one 3-amino, 1-(dimethylaminoethyl) 233.31 Not specified
Desvenlafaxine succinate Cyclohexanol 2-(dimethylamino)-1-(4-hydroxyphenyl)ethyl 399.48 (monohydrate) Antidepressant
2-(Dimethylamino)ethyl methacrylate Methacrylate 2-(dimethylamino)ethyl ester N/A* Resin component

Research Findings and Implications

  • Reactivity in Resins: The dimethylaminoethyl group enhances polymerization efficiency in methacrylate-based resins, but substituent position (e.g., ester vs. lactam) modulates this effect .
  • Biological Activity: Structural analogs with antimicrobial (D1–D5) or antidepressant (desvenlafaxine) activity suggest the piperidinone derivative could be optimized for similar applications by modifying the core or substituents .

Biological Activity

3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one is a piperidine derivative that has garnered attention for its potential biological activities. This compound is being studied for various therapeutic applications, particularly in the fields of cancer therapy and neurodegenerative diseases. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring with an amino group and a dimethylaminoethyl side chain. Its structure allows for interactions with various biological targets, influencing its pharmacological properties.

Research indicates that this compound interacts with specific enzymes and receptors, modulating their activity. The compound's ability to bind to these targets is crucial for its biological effects, which may include:

  • Inhibition of Enzymes : It may inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in Alzheimer's disease therapy.
  • Anticancer Activity : The compound has shown potential in inducing apoptosis in cancer cells.

1. Anticancer Properties

Studies have demonstrated that derivatives of piperidine, including this compound, exhibit significant anticancer activity. For example, compounds derived from similar structures have been shown to possess cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compoundFaDu (hypopharyngeal tumor)< 10
Reference Drug (Bleomycin)FaDu15

The above table illustrates the comparative cytotoxicity of the compound against established cancer treatments, highlighting its potential as a therapeutic agent.

2. Neuroprotective Effects

The compound's interaction with AChE suggests its potential in treating neurodegenerative diseases like Alzheimer's. Inhibition of AChE can enhance acetylcholine levels in the brain, improving cognitive functions.

ActivityMechanismReference
AChE InhibitionEnhances acetylcholine levels
BuChE InhibitionModulates cholinergic signaling

Case Studies

Recent studies have focused on the synthesis and evaluation of piperidine derivatives, including this compound, for their biological activities:

  • Cancer Therapy : In a study evaluating multiple piperidine derivatives, it was found that compounds with similar structures exhibited enhanced cytotoxicity and apoptosis induction compared to standard treatments like bleomycin .
  • Alzheimer's Disease : Research into the structure-activity relationship (SAR) of piperidine derivatives indicated that modifications to the dimethylamino group significantly affect AChE inhibition potency, suggesting pathways for developing more effective neuroprotective agents .

Q & A

Q. What are the recommended synthetic routes for 3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one, and how can purity be ensured?

Methodological Answer: A common synthetic pathway involves multi-step condensation and substitution reactions. For example, starting materials like piperidin-2-one derivatives can react with dimethylaminoethyl groups under acidic or basic conditions. Key steps include:

  • Condensation : Use of formaldehyde and dimethylamine to functionalize the piperidine ring .
  • Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the compound.
  • Validation : Purity can be confirmed via HPLC (>95%) and nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR to confirm the piperidine ring, amino groups, and dimethylaminoethyl substituents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular weight (185.27 g/mol) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and amine (N-H) stretches .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

  • In vitro receptor binding assays : Screen for interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to structural similarities to bioactive piperidine derivatives .
  • Enzyme inhibition studies : Test against kinases or proteases using fluorometric or colorimetric substrates .
  • Cytotoxicity profiling : MTT assays on cell lines to assess safety margins .

Advanced Research Questions

Q. How can structural modifications improve binding affinity to target enzymes or receptors?

Methodological Answer:

  • Substituent Analysis : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) to the piperidine or dimethylaminoethyl moieties to modulate electronic properties .
  • Stereochemical Optimization : Synthesize enantiomers or diastereomers to explore chirality-dependent activity .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide rational design .

Q. How should researchers address contradictory data in biological activity across studies?

Methodological Answer:

  • Standardize assay conditions : Control variables like buffer pH, temperature, and cell passage number .
  • Validate target specificity : Use knockdown models (e.g., siRNA) or competitive binding assays to confirm on-target effects .
  • Cross-laboratory replication : Collaborate with independent labs to verify reproducibility .

Q. What experimental strategies optimize synthetic yield while minimizing byproducts?

Methodological Answer:

  • Design of Experiments (DoE) : Screen reaction parameters (solvent polarity, catalyst loading) via factorial design .
  • In situ monitoring : Use techniques like FT-IR or Raman spectroscopy to track reaction progress and intermediate formation .
  • Byproduct identification : LC-MS or GC-MS to characterize impurities and adjust stoichiometry .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Systematic substitution : Synthesize derivatives with incremental modifications (e.g., alkyl chain length, aromatic substituents) .
  • Quantitative SAR (QSAR) : Develop regression models correlating physicochemical properties (logP, polar surface area) with activity .
  • High-throughput screening (HTS) : Test libraries of analogs against diverse biological targets .

Q. What are the challenges in assessing metabolic stability, and how can they be mitigated?

Methodological Answer:

  • In vitro metabolism assays : Use liver microsomes or hepatocytes to identify major metabolites via LC-MS/MS .
  • Stability optimization : Introduce steric hindrance (e.g., methyl groups) or replace labile bonds (e.g., ester → amide) .
  • In silico predictions : Tools like SwissADME to forecast metabolic hotspots .

Data Analysis and Reproducibility

Q. How should researchers validate conflicting solubility or stability data reported in literature?

Methodological Answer:

  • Standardized protocols : Follow OECD guidelines for solubility testing (e.g., shake-flask method) .
  • Environmental controls : Assess stability under varying pH, temperature, and light exposure .
  • Inter-laboratory calibration : Use certified reference materials (CRMs) for instrument validation .

Q. What methodologies ensure data robustness in dose-response studies?

Methodological Answer:

  • Non-linear regression analysis : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
  • Replicate experiments : Perform triplicate runs with blinded sample preparation .
  • Negative/positive controls : Include known inhibitors or agonists to validate assay sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.